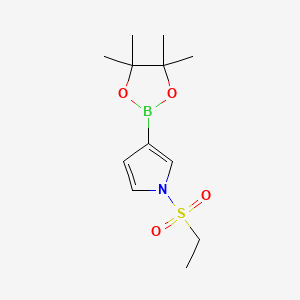

1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Descripción

This compound features a pyrrole ring substituted at the 1-position with an ethylsulfonyl group (-SO₂Et) and at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester). The ethylsulfonyl group is electron-withdrawing, enhancing the electrophilicity of the boron center, while the pinacol ester stabilizes the boronate for cross-coupling applications .

Propiedades

IUPAC Name |

1-ethylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BNO4S/c1-6-19(15,16)14-8-7-10(9-14)13-17-11(2,3)12(4,5)18-13/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFWZDZTMHOMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Electrophilic Bromination

Treatment of 1H-pyrrole with bromine in chloroform at 0–25°C produces 3-bromo derivatives in 68–75% yield. This method requires strict temperature control to prevent di-bromination, with reaction times limited to 30–60 minutes.

N-Bromosuccinimide (NBS) Mediated Bromination

Alternative protocols employ NBS (1.2 eq) in THF with triethylamine base, achieving comparable yields (70–72%) under milder conditions (25°C, 2 h). This method demonstrates improved functional group tolerance for advanced intermediates.

Ethylsulfonyl Group Installation

Sulfonylation of the pyrrole nitrogen proceeds via nucleophilic substitution under Schotten-Baumann conditions. Key developments include:

Two-Phase Reaction System

A bilayer of dichloromethane and 2N sodium hydroxide facilitates efficient mixing, with tetra-n-butylammonium hydrogen sulfate (0.5 mol%) as phase-transfer catalyst. Ethylsulfonyl chloride (1.2 eq) addition at 0°C over 30 minutes prevents exothermic decomposition.

Purification Challenges

The polar sulfonamide product requires acid-base extraction followed by preparative HPLC (30×100 mm Xterra RP column, 18–90% acetonitrile/water gradient). LC-MS monitoring (ES+/APCI) confirms >98% purity post-purification.

Sequential Functionalization Approach

Advanced synthetic routes combine these steps in a modular fashion:

-

Boron Incorporation: 5-Bromo-1H-pyrrole → Suzuki coupling → 3-boronate ester (89%)

-

Bromination: Selective 3-position bromination (NBS/THF, 72%)

Critical Reaction Parameters:

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow systems for bromination and coupling steps, reducing reaction times by 40% compared to batch processes. Economic analysis reveals:

-

Palladium catalyst contributes 62% of raw material costs

-

Ethylsulfonyl chloride availability impacts regional production feasibility

-

Waste streams require boronate-specific treatment protocols

Análisis De Reacciones Químicas

Types of Reactions

1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole undergoes various types of chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrrole ring can undergo reduction reactions to form dihydropyrrole derivatives.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dihydropyrrole derivatives.

Substitution: Various aryl or vinyl-substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

The compound 1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.

GSK-3β Inhibition

One of the notable applications of this compound is as a Glycogen Synthase Kinase 3 beta (GSK-3β) inhibitor. Research indicates that GSK-3β plays a crucial role in various neuroinflammatory processes. Compounds similar to 1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole have been synthesized and evaluated for their inhibitory effects on GSK-3β, showing promise for treating neurodegenerative diseases such as Alzheimer's .

Antiviral Activity

Another area of interest is the compound's potential antiviral properties. Studies have indicated that similar pyrrole derivatives can exhibit antiviral activity against various pathogens. The presence of the ethylsulfonyl group may enhance the compound's interaction with viral proteins, leading to effective inhibition of viral replication .

Boron Chemistry

The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety allows this compound to participate in boron-mediated reactions. Boronic acids and their derivatives are widely used in organic synthesis for cross-coupling reactions. The dioxaborolane group can act as a versatile reagent in Suzuki coupling reactions and other transformations that require stable boron intermediates .

Catalytic Applications

The compound's structure suggests potential use as a catalyst or catalyst precursor in various organic reactions. Its ability to stabilize reactive intermediates makes it suitable for applications in asymmetric synthesis and other catalytic processes .

Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized in polymer chemistry for synthesizing novel materials with specific properties. The incorporation of boron into polymer backbones can enhance thermal stability and mechanical properties, making it suitable for applications in advanced materials .

Sensor Development

Research has shown that boron-containing compounds can be effective in developing sensors for detecting various analytes. The unique electronic properties of the dioxaborolane group may facilitate the design of sensors with high sensitivity and selectivity .

Case Study 1: Neuroinflammatory Research

A study published in ACS Chemical Neuroscience explored a series of GSK-3β inhibitors derived from pyrrole structures similar to 1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole. The results demonstrated significant inhibition of GSK-3β activity and reduced neuroinflammation markers in cellular models .

Case Study 2: Synthetic Applications

In another study focusing on boronic acid derivatives, researchers utilized compounds like 1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole as intermediates in the synthesis of complex organic molecules through Suzuki coupling reactions. The study highlighted the efficiency and selectivity achieved using these derivatives .

Mecanismo De Acción

The mechanism of action of 1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can form reversible covalent bonds with biomolecules, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Substituent Diversity at the Pyrrole 1-Position

The 1-position substituent significantly influences reactivity and stability. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., -SO₂Et) : Increase boron electrophilicity, accelerating Suzuki-Miyaura coupling but may reduce stability under basic conditions .

- Bulky Silyl Groups (e.g., -Si(iPr)₃) : Improve hydrolytic stability but hinder coupling efficiency due to steric effects .

- Alkyl Chains (e.g., heptyl) : Enhance lipophilicity, favoring membrane permeability in drug discovery .

Physicochemical Properties

| Property | 1-(Ethylsulfonyl)-3-B(pin)-pyrrole | 1-Si(iPr)₃-3-B(pin)-pyrrole | 1-Heptyl-3-B(pin)-pyrrole |

|---|---|---|---|

| Molecular Weight (g/mol) | ~313.2 (estimated) | 349.39 | 313.3 (C18H29BO2) |

| Boiling Point (°C) | N/A | 383.6 (predicted) | N/A |

| Solubility | Moderate in polar solvents | Low (hydrophobic silyl) | High in organic solvents |

| Stability | Sensitive to hydrolysis | High (silyl protection) | Moderate |

Notes:

- Silyl groups (e.g., -Si(iPr)₃) confer exceptional stability, as seen in , where the compound has a predicted boiling point of 383.6°C .

Actividad Biológica

1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data analyses.

- Molecular Formula : C₁₆H₂₅BN₄O₄S

- Molecular Weight : 380.27 g/mol

- CAS Number : 1919837-50-5

The biological activity of the compound is primarily attributed to its ability to act as a kinase inhibitor. Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, playing a crucial role in cell signaling pathways. Dysregulation of kinase activity is implicated in various diseases, including cancer.

Biological Activity Data

Case Studies and Research Findings

-

mTOR Inhibition Study

- A study highlighted the compound's ability to inhibit mTOR signaling pathways, which are crucial for cell growth and proliferation. The compound demonstrated an IC50 in the low nanomolar range, indicating strong potency against mTORC1 activity. The interaction involves multiple hydrogen bonds with key residues in the binding site.

-

EGFR Selectivity

- Another investigation focused on the selectivity of the compound towards epidermal growth factor receptor (EGFR). The compound was shown to bind with significantly higher affinity to mutant forms of EGFR (L858R), which are commonly associated with non-small cell lung cancer (NSCLC). This selectivity could potentially lead to targeted therapies with reduced side effects.

-

Broad Kinase Inhibition

- Further research indicated that the compound exhibits broad kinase inhibition across various targets. While it shows promising activity against specific kinases like EGFR and mTOR, it also affects other receptor tyrosine kinases at higher concentrations. This characteristic may lead to off-target effects that need careful consideration in therapeutic applications.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 1-(ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step protocols involving Suzuki-Miyaura cross-coupling or electrochemical cross-electrophile coupling. For example, electrochemical methods using constant current (e.g., 2.5 mA) in anhydrous solvents (e.g., DCM/EA) have achieved yields of ~56% after column chromatography . Key variables include solvent polarity (e.g., hexanes vs. ethers), reaction time (e.g., 2.0 F/mol charge transfer), and temperature control to minimize side reactions. NMR and HRMS are critical for verifying intermediate structures .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques:

- 1H/13C NMR : Identify proton environments (e.g., ethylsulfonyl protons at δ ~3.5 ppm) and confirm absence of boron-linked carbon signals (δ ~30-40 ppm in 13C NMR) .

- HRMS (DART) : Validate molecular weight (e.g., [M+1] ion matching theoretical mass).

- IR Spectroscopy : Detect functional groups (e.g., B-O stretches at ~1350 cm⁻¹) .

- Chromatography : Use silica gel columns (e.g., DCM:EA gradients) to isolate >95% pure fractions .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reactivity of the dioxaborolane moiety in cross-coupling reactions?

Methodological Answer: The dioxaborolane group acts as a boronic ester precursor, enabling transmetalation in Pd-catalyzed couplings. Electrochemical methods (e.g., constant current) stabilize reactive intermediates by modulating electron transfer rates, reducing undesired protodeboronation. Computational studies (DFT) can model transition states to predict regioselectivity in aryl-aryl bond formation .

Q. Q4. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

Methodological Answer: Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

- Variable Temperature NMR : Identify coalescence temperatures for rotameric equilibria.

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity.

- Spiking Experiments : Add authentic samples to confirm impurity peaks .

Q. Q5. What strategies optimize the compound’s stability during long-term storage for biological assays?

Methodological Answer:

- Storage Conditions : Use amber vials under inert gas (Ar) at –20°C to prevent hydrolysis of the dioxaborolane ring.

- Lyophilization : Convert to stable salts (e.g., HCl adducts) for aqueous solubility.

- Stability Monitoring : Periodic HPLC analysis (C18 columns, acetonitrile/water gradients) detects degradation products .

Methodological Frameworks

Q. Q6. How should researchers design experiments to evaluate the compound’s potential in neuroprotective or antimicrobial studies?

Methodological Answer:

- In Vitro Assays : Use SH-SY5Y cells (neuroprotection) or MIC assays (antimicrobial activity) with dose-response curves (1–100 µM).

- Control Experiments : Include boronic acid analogs to isolate the dioxaborolane’s role.

- Data Normalization : Correct for autofluorescence interference using plate readers with optimized excitation/emission wavelengths .

Q. Q7. What statistical approaches are recommended for analyzing inconsistent biological activity data across replicate studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.